

A Technical Guide to 6-TMR-Tre for Advanced Bacterial Imaging

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Compound of Interest

Compound Name: 6 TMR Tre

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-carboxytetramethylrhodamine-trehalose (6-TMR-Tre), a fluorescent probe enabling real-time visualization of the bacterial cell envelope. This document details the probe's mechanism of action, photophysical properties, and its application in advanced imaging techniques, particularly super-resolution microscopy. Experimental protocols for synthesis, bacterial labeling, and imaging are provided to facilitate its use in research and drug development.

Introduction

The mycobacterial cell wall, a complex and dynamic structure, is a crucial target for both therapeutic intervention and diagnostic imaging. 6-TMR-Tre is a fluorescently labeled trehalose analog that has emerged as a powerful tool for studying the biogenesis and dynamics of the mycobacterial mycomembrane. By mimicking a natural substrate, it is metabolically incorporated into the cell wall, allowing for specific and high-resolution imaging of live bacteria.

Mechanism of Action: Hijacking the Mycomembrane Synthesis Pathway

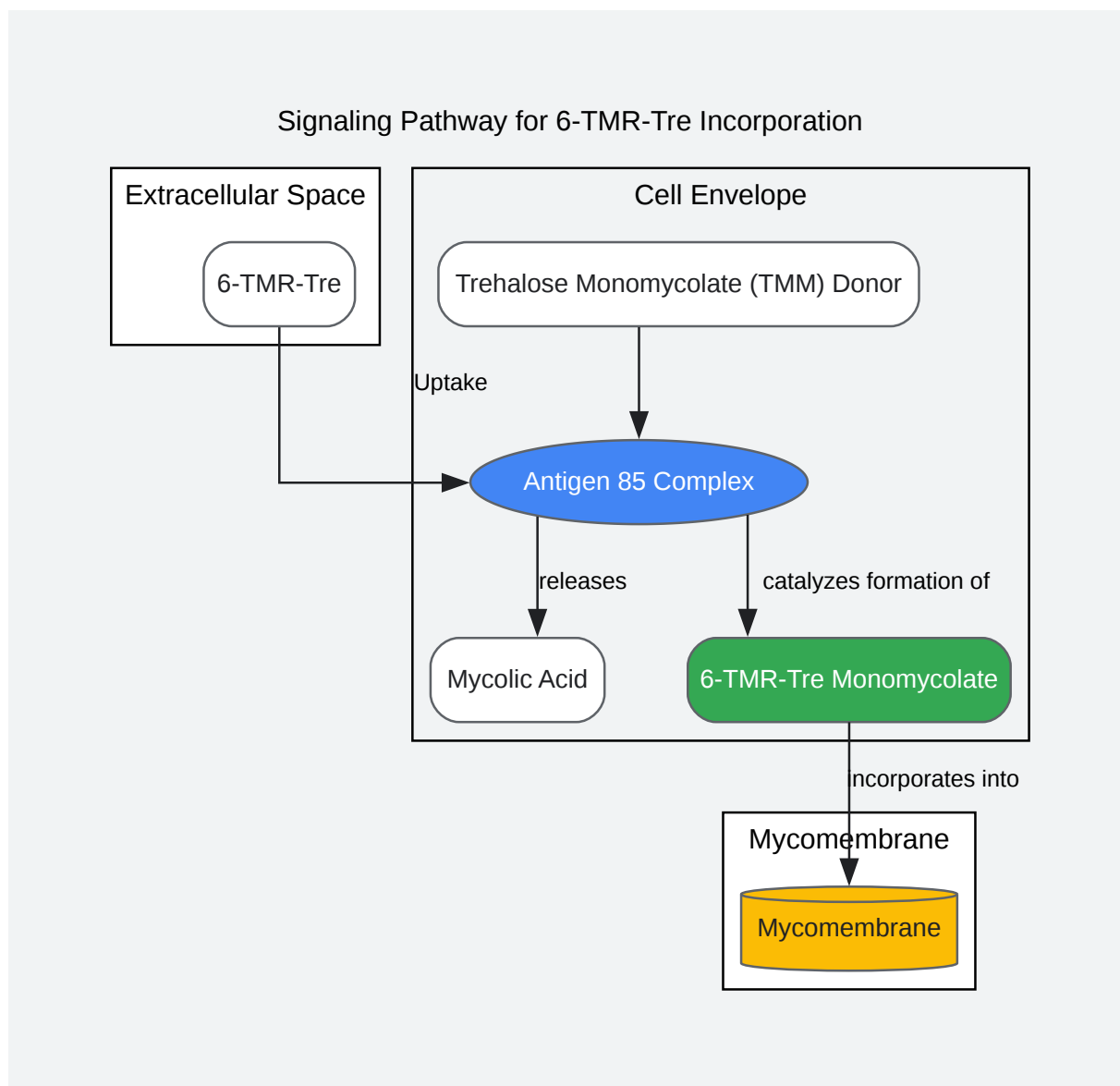
6-TMR-Tre's specificity for mycobacteria and related actinobacteria stems from its recognition and processing by the Antigen 85 (Ag85) complex, a group of mycolyltransferase enzymes

essential for the synthesis of the mycomembrane[1][2]. The probe is incorporated into trehalose monomycolate (TMM), a key glycolipid in the mycobacterial cell wall[1][3].

The proposed pathway is as follows:

- Uptake: Exogenously supplied 6-TMR-Tre is taken up by the mycobacterium.
- Ag85-Mediated Mycolylation: The Ag85 complex, located in the cell envelope, catalyzes the transfer of a mycolic acid from a donor molecule to the 6-hydroxyl group of the trehalose moiety of 6-TMR-Tre.
- Incorporation into TMM: This enzymatic reaction results in the formation of 6-TMR-Tre-monomycolate.
- Localization in the Mycomembrane: The newly synthesized fluorescent glycolipid is then integrated into the mycomembrane, allowing for direct visualization of its structure and dynamics.

This process is dependent on the metabolic activity of the bacteria, as heat-killed cells do not incorporate the probe. Furthermore, the labeling can be competitively inhibited by the addition of unlabeled trehalose, confirming the specificity of the uptake and incorporation pathway[1].



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Signaling pathway of 6-TMR-Tre uptake and incorporation.

Physicochemical and Photophysical Properties

The utility of a fluorescent probe is largely determined by its photophysical characteristics. 6-TMR-Tre is based on the bright and photostable tetramethylrhodamine (TMR) fluorophore.

Property	Value	Reference
Molecular Weight	753.75 g/mol	
Molecular Formula	C ₃₇ H ₄₃ N ₃ O ₁₄	
Solubility	Soluble to 5 mg/mL in DMSO	
Purity	≥98%	
Excitation Max (λ _{ex})	532 nm	
Emission Max (λ _{em})	580 nm	
Molar Extinction Coefficient (ε)	~90,000 cm ⁻¹ M ⁻¹ (for 5(6)-TAMRA)	
Quantum Yield (Φ)	Not explicitly found for 6-TMR-Tre. Rhodamine B, a related dye, has a quantum yield of 0.36.	
Storage	Store at -20°C	

Experimental Protocols

Synthesis of 6-TMR-Tre

6-TMR-Tre can be synthesized from a 6-azido-trehalose precursor, which is then coupled to a TAMRA-NHS ester. A general two-step approach involves the initial synthesis of 6-amino-6-deoxy-trehalose followed by its reaction with 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (TAMRA-NHS).

Materials:

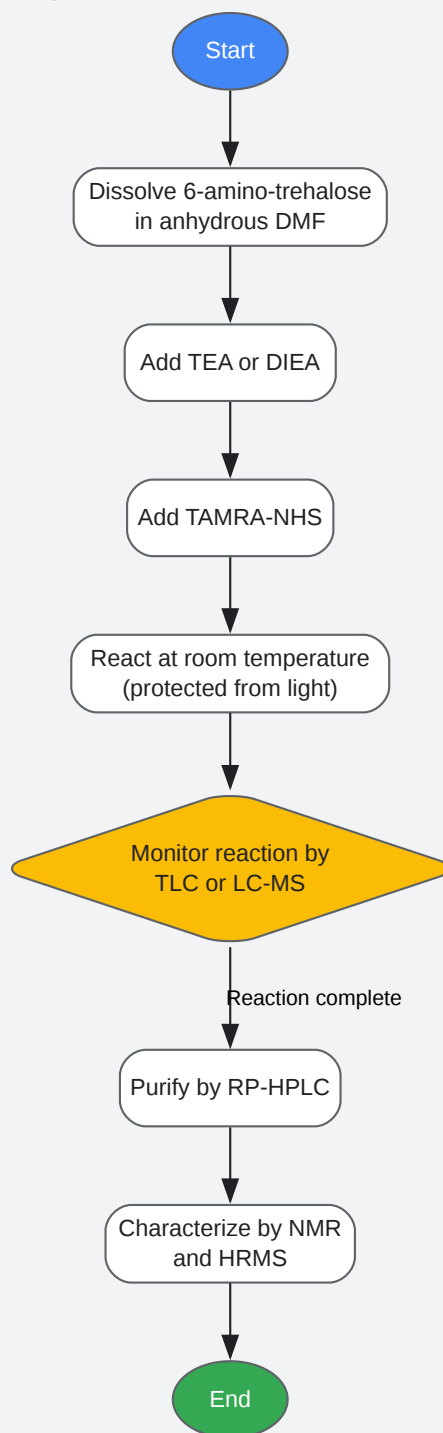
- 6-amino-6-deoxy-trehalose
- 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (TAMRA-NHS)
- Anhydrous N,N-Dimethylformamide (DMF)
- Triethylamine (TEA) or Diisopropylethylamine (DIEA)

- Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

- Dissolution: Dissolve 6-amino-6-deoxy-trehalose in anhydrous DMF.
- Addition of Base: Add TEA or DIEA to the solution to act as a base.
- Coupling Reaction: Add TAMRA-NHS to the reaction mixture. The reaction is typically carried out at room temperature and protected from light.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Purification: Once the reaction is complete, purify the crude product by RP-HPLC to obtain 6-TMR-Tre.
- Characterization: Confirm the identity and purity of the final product using techniques such as ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis Workflow for 6-TMR-Tre



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General workflow for the synthesis of 6-TMR-Tre.

Bacterial Labeling Protocol

This protocol is a general guideline for labeling *Mycobacterium smegmatis* (*M. smegmatis*), a commonly used model organism. Optimization may be required for other mycobacterial species.

Materials:

- *M. smegmatis* culture in logarithmic growth phase
- 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and tween 80
- 6-TMR-Tre stock solution (e.g., 10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Microcentrifuge tubes

Procedure:

- Culture Preparation: Grow *M. smegmatis* in 7H9 broth to mid-log phase ($OD_{600} \approx 0.4-0.6$).
- Labeling: Dilute the 6-TMR-Tre stock solution in the culture medium to a final concentration of 100 μ M. Incubate the bacterial culture with the probe for 3-4 hours at 37°C with shaking. For shorter pulse-labeling experiments, incubation times of 5, 15, or 30 minutes can be used.
- Washing: Pellet the labeled bacteria by centrifugation (e.g., 8000 x g for 5 minutes).
- Resuspension: Discard the supernatant and wash the cell pellet with PBS. Repeat the washing step two more times to remove unincorporated probe.
- Imaging: Resuspend the final cell pellet in PBS or appropriate imaging medium for microscopy.

Super-Resolution Microscopy (Structured Illumination Microscopy - SIM)

6-TMR-Tre is well-suited for super-resolution imaging techniques like Structured Illumination Microscopy (SIM), which can reveal subcellular details of the mycomembrane.

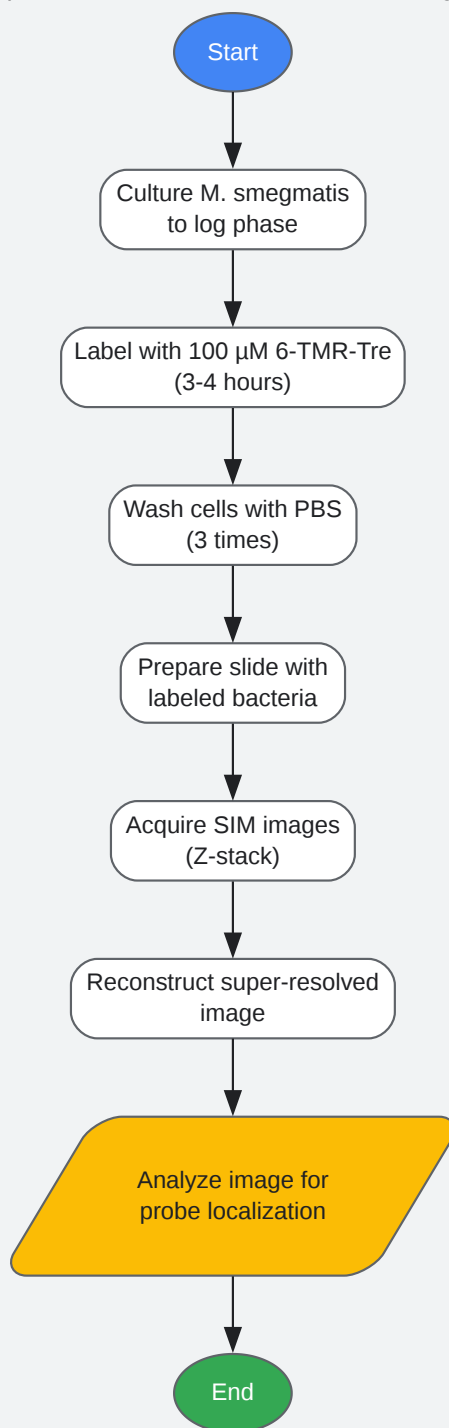
Instrumentation:

- A commercial or custom-built SIM microscope equipped with appropriate laser lines (e.g., 561 nm for TMR) and detectors.

Procedure:

- Sample Preparation: Prepare a slide with the labeled and washed bacterial suspension. A thin agarose pad can be used to immobilize the bacteria for imaging.
- Image Acquisition:
 - Locate the bacteria using conventional fluorescence microscopy.
 - Switch to SIM mode for image acquisition.
 - Acquire a series of raw images with different illumination patterns (typically 9-15 images per 2D slice).
 - Acquire a Z-stack of images to obtain 3D information.
- Image Reconstruction:
 - Use the microscope's software or open-source programs to process the raw SIM data.
 - The reconstruction algorithm will generate a super-resolved image with approximately doubled resolution compared to conventional microscopy.
- Image Analysis:
 - Analyze the reconstructed images to visualize the localization of 6-TMR-Tre within the mycomembrane, such as at the cell poles and septa.

Experimental Workflow for Bacterial Imaging



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Workflow for labeling and imaging bacteria with 6-TMR-Tre.

Applications and Future Perspectives

6-TMR-Tre offers a powerful approach to study various aspects of mycobacterial biology, including:

- Cell wall dynamics: Real-time imaging of mycomembrane synthesis and remodeling.
- Drug efficacy studies: Assessing the impact of antimicrobial agents on cell wall integrity and synthesis.
- Host-pathogen interactions: Visualizing bacteria within host cells to understand infection processes.
- High-throughput screening: Developing assays for the discovery of new anti-mycobacterial drugs.

The development of new fluorescent trehalose analogs with improved photophysical properties, such as increased quantum yield and red-shifted excitation and emission, will further enhance their utility in advanced imaging applications. The combination of 6-TMR-Tre with other fluorescent probes targeting different cellular components will enable multi-color imaging to provide a more holistic view of mycobacterial physiology.

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